2-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE
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Overview
Description
2-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phthalazinone core and a morpholine sulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-methylphthalic anhydride with hydrazine hydrate to form 3-methyl-4-oxo-3,4-dihydrophthalazine. This intermediate is then reacted with 4-(morpholin-4-ylsulfonyl)aniline in the presence of acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed .
Scientific Research Applications
2-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact pathways involved depend on the specific target and the context of the research[6][6].
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid: This compound shares a similar phthalazinone core but differs in the substituents attached to the core.
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid: Another compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of 2-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE lies in its combination of a phthalazinone core with a morpholine sulfonyl group. This unique structure imparts specific chemical and biological properties that make it valuable for research in various fields .
Properties
Molecular Formula |
C21H22N4O5S |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-(3-methyl-4-oxophthalazin-1-yl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C21H22N4O5S/c1-24-21(27)18-5-3-2-4-17(18)19(23-24)14-20(26)22-15-6-8-16(9-7-15)31(28,29)25-10-12-30-13-11-25/h2-9H,10-14H2,1H3,(H,22,26) |
InChI Key |
BPZKQCAGTHOYQY-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
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